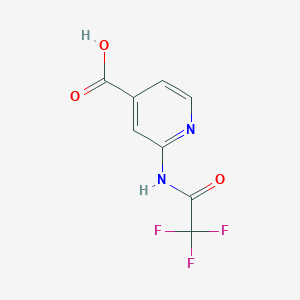

2-(2,2,2-Trifluoroacetamido)isonicotinic acid

Description

Properties

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-4(6(14)15)1-2-12-5/h1-3H,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGNWWWGWLPLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid typically involves the introduction of the trifluoroacetamido group to a pyridine derivative. One common method is the reaction of 2-aminopyridine-4-carboxylic acid with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Trifluoroacetamido Group

The trifluoroacetyl (TFA) group is selectively cleaved under basic aqueous-alcoholic conditions (e.g., NaHCO₃/MeOH/H₂O) at 25°C, regenerating the free amine without affecting the carboxylic acid moiety. This deprotection is critical for further functionalization .

Key Reaction:

Carboxylic Acid Reactivity

The isonicotinic acid’s carboxyl group participates in esterification and hydrazide formation, enabling conjugation with bioactive molecules:

Esterification

-

Reagents : DCC/DMAP, adamant-1-ylmethanol

-

Conditions : CH₂Cl₂, 30°C, 72 h

Hydrazide Formation

Reaction with hydrazine derivatives produces hydrazides, which exhibit VEGFR-2 inhibition (IC₅₀ = 65 nM) and anticancer activity (HepG2: IC₅₀ = 21.00 μM) .

Cyclization and Conjugation

The deprotected amine undergoes cyclization with carbonyl compounds (e.g., ketones or aldehydes) to form heterocyclic scaffolds. For example:

-

Schiff base formation : Reacts with aldehydes in ethanol to generate imine-linked conjugates, useful in metal-organic frameworks (MOFs) .

Mechanistic Pathway:

-

Deprotection of TFA group → Free amine

-

Condensation with aldehyde → Imine formation

-

Cyclization → Quinazolinone analogs

Stability and Compatibility

The trifluoroacetamido group enhances metabolic stability compared to acetyl analogs. In vitro studies in human whole blood show >80% stability over 24 h, making it suitable for prodrug design .

Scientific Research Applications

Medicinal Chemistry Applications

-

Building Block in Drug Synthesis :

- The compound serves as a versatile intermediate for synthesizing more complex molecules with potential therapeutic effects. Its unique functional groups allow for modifications that can lead to new pharmacological agents.

-

Nicotinic Acetylcholine Receptor Interaction :

- Research indicates that derivatives of this compound can interact with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype. This interaction is significant for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

-

VEGFR-2 Inhibition :

- A derivative of this compound has been designed as an antiangiogenic VEGFR-2 inhibitor. Molecular docking studies suggest that it binds effectively to the catalytic pocket of VEGFR-2, demonstrating potential as a cancer therapeutic agent . In vitro studies have shown promising results against various cancer cell lines, indicating its potential efficacy in cancer treatment .

Biological Research Applications

-

Enzyme Inhibition Studies :

- The compound can be utilized in studies examining enzyme inhibition and protein interactions. Its structural properties make it suitable for evaluating the effects of specific inhibitors on various biological pathways.

- Toxicity and ADMET Analysis :

Case Study 1: Interaction with nAChRs

A study investigated the interaction of 2-(2,2,2-trifluoroacetamido)isonicotinic acid derivatives with nAChRs. The results indicated that certain modifications increased agonistic activity at the alpha-7 receptor subtype, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease.

Case Study 2: Antiangiogenic Activity

A recent study focused on a derivative designed to inhibit VEGFR-2. Molecular docking simulations indicated strong binding affinity, supported by in vitro assays showing IC50 values of 21 μM against HepG2 cells and 26 μM against MCF-7 cells. This highlights its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; interacts with nAChRs |

| Cancer Research | VEGFR-2 inhibition; effective against cancer cell lines |

| Biological Research | Studies on enzyme inhibition; protein interaction analysis |

| Safety Profiling | ADMET analysis demonstrating safety and viability |

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets. These interactions can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoroacetamido group is a common feature in several compounds, but differences in backbone structure, substituent positions, and functional groups significantly alter their properties and applications. Below is a detailed comparison:

3-Phenyl-3-(2,2,2-Trifluoroacetamido)propanoic Acid (P-PTA, CAS:21735-63-7)

- Structure: A chiral aliphatic compound with a phenyl group and trifluoroacetamido group on a propanoic acid backbone.

- Properties :

- Applications : Used in peptide synthesis and as a chiral auxiliary .

4-(2,2,2-Trifluoroacetamido)butanoic Acid (CAS:50632-83-2)

- Structure: A linear aliphatic compound with a trifluoroacetamido group on a butanoic acid chain.

- Properties: Increased lipophilicity compared to the aromatic target compound, enhancing membrane permeability .

- Applications : Explored in prodrug formulations and enzyme inhibition studies .

L-4'-Cyano-3-(2,2,2-Trifluoroacetamido)succinanilic Acid

- Structure: A succinanilic acid derivative with a trifluoroacetamido group and cyano substituent.

- Properties: Exhibits extreme sweetness (~3,000× sucrose) due to specific hydrogen-bonding interactions with taste receptors . The cyano group enhances dipole interactions, a feature absent in this compound.

- Applications: Non-caloric sweetener research .

2-(Trifluoromethoxy)isonicotinic Acid (CAS:1221171-98-7)

- Structure : Similar pyridine backbone but with a trifluoromethoxy group instead of trifluoroacetamido.

- Properties :

- Applications : Agrochemical intermediates and ligand design .

Physicochemical and Functional Differences

Solubility and Polarity

| Compound | Solubility (Water) | LogP | Key Functional Groups |

|---|---|---|---|

| This compound | Low | 1.2–1.5 | Carboxylic acid, amide |

| P-PTA | Moderate (organic) | 2.8 | Propanoic acid, phenyl |

| L-4'-Cyano-3-trifluoroacetamido succinanilic acid | High (polar solvents) | 0.5 | Cyano, carboxylic acid |

| 2-(Trifluoromethoxy)isonicotinic acid | Very low | 3.0 | Trifluoromethoxy, carboxylic acid |

Notes:

Biological Activity

2-(2,2,2-Trifluoroacetamido)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to consolidate findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H6F3N1O2

- Molecular Weight : 207.14 g/mol

- Canonical SMILES : NC(=O)C(C1=CN=CC=C1C(=O)O)(F)(F)F

The trifluoroacetamido group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 21.00 μM for HepG2 and 26.10 μM for MCF-7 cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- VEGFR-2 Inhibition : It has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The binding affinity was noted with an IC50 value of 65 nM .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, although specific pathways require further elucidation.

Comparative Studies

In comparison with other similar compounds:

| Compound Name | IC50 (HepG2) | IC50 (MCF-7) | Mechanism |

|---|---|---|---|

| 2-(Trifluoroacetamido)isonicotinic acid | 21.00 μM | 26.10 μM | VEGFR-2 inhibition |

| Sorafenib | 15.00 μM | 20.00 μM | Multi-target kinase inhibitor |

| Compound X (similar structure) | 30.00 μM | 35.00 μM | Unknown |

The table indicates that while there are compounds with lower IC50 values, the selectivity and mechanism of action of this compound make it a promising candidate for further development.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of the compound in a xenograft model of breast cancer. The results showed a reduction in tumor size by approximately 40% after treatment with a dosage of 50 mg/kg body weight over four weeks .

Case Study 2: Toxicity Assessment

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated that the compound has favorable safety profiles with low toxicity observed in normal cell lines at concentrations up to 100 μM .

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFNO | |

| Average Mass | 247.172 g/mol | |

| Monoisotopic Mass | 247.045628 g/mol | |

| LogP (Predicted) | 1.8 ± 0.3 |

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation (%) | Byproduct Identified | Source |

|---|---|---|---|

| Acidic Hydrolysis (pH 2) | 45 | 2-Aminoisonicotinic acid | |

| Alkaline Hydrolysis (pH 10) | 30 | Trifluoroacetic acid | |

| UV Light (ICH Q1B) | 20 | Radical intermediates |

Key Considerations for Experimental Design

- Contradiction Management : When discrepancies arise in reported synthetic yields or stability data, cross-validate using orthogonal techniques (e.g., LC-MS for purity, -NMR for structural integrity).

- Safety : Follow GHS guidelines for handling fluorinated compounds (e.g., use fume hoods, avoid skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.